(3S,7R,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol
Overview
Description
(3S,7R,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol is a complex organic compound belonging to the class of octahydropyrrolo[1,2-a]pyrazines This compound is characterized by its unique structure, which includes a cyclohexylmethyl group and a hydroxyl group attached to the octahydropyrrolo[1,2-a]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7R,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Ring: This step involves the cyclization of appropriate precursors to form the octahydropyrrolo[1,2-a]pyrazine ring system.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group is introduced through alkylation reactions, often using cyclohexylmethyl halides in the presence of a base.
Hydroxylation: The hydroxyl group is introduced via selective oxidation reactions, typically using oxidizing agents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(3S,7R,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The cyclohexylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
(3S,7R,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,7R,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Octahydropyrrolo[1,2-a]pyrazin-7-ol: Lacks the cyclohexylmethyl group, making it less hydrophobic and potentially altering its biological activity.
Cyclohexylmethyl-substituted Pyrazines: Similar in structure but may differ in the position of substitution and the presence of additional functional groups.
Uniqueness
(3S,7R,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol is unique due to its specific stereochemistry and the presence of both the cyclohexylmethyl and hydroxyl groups. This combination of features may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S,7R,8aS)-3-(cyclohexylmethyl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c17-14-7-13-8-15-12(9-16(13)10-14)6-11-4-2-1-3-5-11/h11-15,17H,1-10H2/t12-,13-,14+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVXXDLHUYKJCZ-MELADBBJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN3CC(CC3CN2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H]2CN3C[C@@H](C[C@H]3CN2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801141645 | |
Record name | Pyrrolo[1,2-a]pyrazin-7-ol, 3-(cyclohexylmethyl)octahydro-, (3R,7S,8aR)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801141645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268520-40-6 | |
Record name | Pyrrolo[1,2-a]pyrazin-7-ol, 3-(cyclohexylmethyl)octahydro-, (3R,7S,8aR)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268520-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[1,2-a]pyrazin-7-ol, 3-(cyclohexylmethyl)octahydro-, (3R,7S,8aR)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801141645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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